Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate

Vue d'ensemble

Description

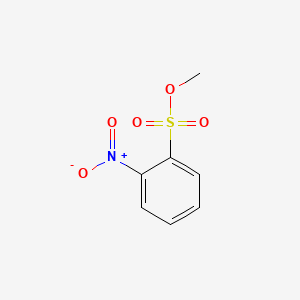

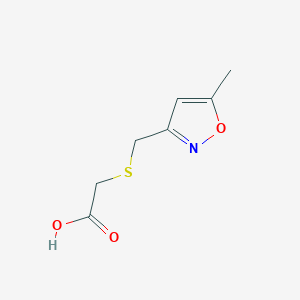

“Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 951558-74-0 . It has a molecular weight of 267.29 . It is a benzotriazole derivative .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as “Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate”, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A novel microwave-assisted protocol for the rapid synthesis of similar compounds has been developed .Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate” is represented by the InChI Code: 1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 .Chemical Reactions Analysis

Benzotriazole derivatives are known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . They confer unique physicochemical properties to their immediate vicinity on various molecular scaffolds .Applications De Recherche Scientifique

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, which includes the use of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate, is recognized as a versatile and successful synthesis protocol . It’s used in the construction of diverse pharmacologically important heterocyclic skeletons . This methodology is simple, high yielding, and has been successfully applied to the synthesis of six-membered nitrogen heterocycles .

Synthesis of 2-Vinylpiperidines

The benzotriazole methodology has been used for the synthesis of 2-vinylpiperidines . This could be useful for the synthesis of pyrrolidine and piperidine alkaloids .

Preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate has been used in the preparation of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides . These compounds were prepared in high yields by coupling 2-aminobenzophenones with (benzotriazole-1-yl)-N-acylglycines .

Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate can be used in the synthesis of 1,2,3-triazoles .

Antiproliferative Effect Against Human Acute Myeloid Leukemia (AML) Cells

Compounds prepared using Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Induction of Apoptosis in BT-474 Cells

Detailed biological studies have suggested that compounds synthesized using Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate can induce apoptosis in BT-474 cells .

Mécanisme D'action

Target of Action

Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate is a derivative of benzotriazole . It has been suggested to have a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

Given its potential inhibitory effect on protease enzymes, it’s plausible that the compound interacts with these enzymes, possibly binding to their active sites and preventing them from catalyzing their respective reactions .

Biochemical Pathways

The biochemical pathways affected by Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate are likely related to the functions of the protease enzymes it targets. For instance, inhibiting chymotrypsin and trypsin could affect protein digestion, while inhibiting papain could impact processes where this enzyme is involved .

Result of Action

The molecular and cellular effects of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate’s action would depend on the extent of its inhibitory effect on the targeted protease enzymes. By potentially inhibiting these enzymes, the compound could alter the normal functioning of biological processes where these enzymes play a role .

Safety and Hazards

The safety data sheet for a similar compound, “METHYL 1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

methyl 1-benzylbenzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRMRWKXFPTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)

![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)

![2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione](/img/structure/B3022704.png)